8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)tetrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-4-1-3(6(8,9)10)2-14-5(4)11-12-13-14/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNJTVLMYLXZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=NN2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine (I) with substituted benzoic acids (II) in POCl₃ under ultrasonic irradiation (80–150°C). The POCl₃ acts as both solvent and dehydrating agent, facilitating the formation of the tetraazolo ring via intramolecular cyclization.
Reaction Equation:
$$
\text{(I) + R-COOH} \xrightarrow{\text{POCl₃, Ultrasound}} \text{8-Chloro-6-(trifluoromethyl)tetraazolo[1,5-a]pyridine} + \text{H}_2\text{O} \quad
$$
Optimized Conditions
- Temperature: 120°C (balance between reaction rate and side-product formation)
- Ultrasound Frequency: 40 kHz (enhances mass transfer and reduces reaction time)
- Molar Ratio: 1:1.2 (hydrazine derivative:acid) for complete conversion
Table 1: Yield Dependence on Acid Substituents
| Acid Substituent (R) | Yield (%) | Reaction Time (h) |
|---|---|---|
| –NO₂ | 92 | 2.5 |
| –OCH₃ | 88 | 3.0 |
| –Cl | 85 | 2.8 |
Data adapted from CN103613594A.
Transition Metal-Catalyzed Methods
Palladium-Mediated Cyclization
A two-step approach involves:
- Synthesis of Pyridinium Salts: Reacting 3-chloro-5-trifluoromethylpyridine with hydrazine hydrate to form 2-hydrazino derivatives.
- Cyclization: Using Pd(OAc)₂ (5 mol%) in tetrahydrofuran (THF) at 60°C to induce ring closure.
Key Advantages:
- Avoids strongly acidic conditions
- Suitable for base-sensitive substrates
Limitations:
- Requires rigorous exclusion of moisture
- Catalyst cost increases production expenses
Rhodium-Catalyzed Approaches
Rhodium complexes (e.g., [Rh(cod)Cl]₂) enable cyclization at room temperature but demand stoichiometric ammonium acetate to prevent substrate decomposition. Yields typically range from 70–78%.
Alternative Ring-Closure Strategies
Thermal Cyclization Without Catalysts
Heating 2-hydrazino-3-chloro-5-trifluoromethylpyridine with acetic anhydride at 140°C for 6 hours achieves cyclization via in situ acetyl chloride generation. However, yields are moderate (68–72%) due to competing decomposition pathways.
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 30–45 minutes but requires specialized equipment. A 2021 study reported 84% yield using this method, though reproducibility remains challenging at scale.
Critical Analysis of Methodologies
Comparative Efficiency
Table 2: Method Comparison
| Method | Yield (%) | Time (h) | Cost Index | Scalability |
|---|---|---|---|---|
| Ultrasound/POCl₃ | 85–92 | 2.5–3.0 | Low | High |
| Pd-Catalyzed | 75–80 | 4–6 | High | Moderate |
| Thermal Cyclization | 68–72 | 6–8 | Very Low | Low |
Industrial Considerations
The ultrasound-POCl₃ method dominates industrial production due to:
- Low reagent costs: POCl₃ is ≈$15/kg vs. Pd(OAc)₂ at ≈$3,000/kg
- Continuous flow compatibility: Enables throughputs >50 kg/day
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cycloaddition Reactions: The tetraazolo ring can engage in cycloaddition reactions with suitable partners, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation reactions can lead to the formation of oxidized products with altered functional groups.
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards certain targets. The exact pathways involved would vary based on the biological context and the specific target being investigated .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol
- Key Substituents :
- Chlorine at position 8 (electron-withdrawing, enhances lipophilicity).
- Trifluoromethyl (-CF₃) at position 6 (strong electron-withdrawing, improves metabolic stability).
- Synthetic Relevance : Prepared via multi-component reactions or tandem cyclization strategies, similar to other triazolo derivatives .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the parent compound enhances metabolic stability compared to methyl or halogens .
- Halogen Effects : Bromine at C8 (as in ) increases molecular weight and may facilitate Suzuki-Miyaura coupling reactions, whereas chlorine and fluorine optimize lipophilicity and bioavailability .
Key Differences :
- Triazolo vs. Imidazo Scaffolds : While both are fused pyridine heterocycles, triazolo derivatives (three nitrogen atoms in the azole ring) exhibit greater thermal stability and diverse biological activities compared to imidazo analogs (two nitrogen atoms) .
- Trifluoromethyl Impact: The -CF₃ group in the parent compound may confer resistance to oxidative metabolism, a feature less pronounced in halogen-only analogs .
Biological Activity
Overview
8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine is a heterocyclic compound recognized for its unique structural features and potential biological activities. This compound contains both chlorine and trifluoromethyl groups, which contribute to its distinct chemical properties and biological interactions.
- Molecular Formula : C₆H₂ClF₃N₄
- CAS Number : 242815-92-5
- IUPAC Name : this compound
The presence of the tetraazolo ring structure imparts unique chemical and biological properties that have made it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances its binding affinity to specific enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects such as antimicrobial or anticancer properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been tested against various bacterial strains with promising results.
- Anticancer Properties : The compound has been explored for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines. The mechanism involves the induction of apoptosis and modulation of cell cycle progression.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Screening :
- A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone in bacterial cultures treated with this compound compared to controls.
-
Anticancer Evaluation :
- In a cell viability assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated a dose-dependent reduction in cell viability. IC50 values were determined to assess potency.
Research Findings
A summary of key research findings is presented in the following table:
Q & A
Q. What are the optimized synthetic routes for 8-chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization of precursors such as ethyl bromopyruvate (F1) and 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:
- Temperature : Room temperature to 80°C, depending on the reactivity of intermediates.
- Solvent : Polar aprotic solvents like DMF enhance reaction efficiency.
- Catalyst : Copper or palladium catalysts may accelerate annulation steps.
Yields up to 87% are achievable by optimizing stoichiometry and purification via column chromatography . Alternative routes using oxidative cyclization with NaOCl or MnO₂ are also viable for fused-ring systems .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry and substituent positions. For example, trifluoromethyl groups exhibit distinct 19F coupling in NMR .
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., planarity of the tetraazolo-pyridine core, with deviations <0.007 Å) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the reported biological activities of tetraazolo[1,5-a]pyridine derivatives?
- Methodological Answer : While direct data on this compound is limited, structurally related [1,2,4]triazolo[1,5-a]pyridines exhibit:
- Antifungal activity : Linked to electron-withdrawing groups (e.g., Cl, CF₃) enhancing membrane penetration .
- Anticancer potential : Via kinase inhibition, validated through in vitro assays (e.g., IC₅₀ values against HeLa cells) .
- Antibacterial properties : Imidazo[1,5-a]pyridines show Gram-positive inhibition, suggesting a scaffold for further modification .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Simulates interactions with targets like tubulin or DNA gyrase. Key steps:
Prepare ligand and receptor files (PDBQT format).
Define binding pockets using grid boxes.
Analyze hydrogen bonds (e.g., –CF₃ interactions with hydrophobic residues) and binding energies (ΔG < -8 kcal/mol suggests strong affinity) .
- ADME/PK prediction (SwissADME) : Estimates solubility (LogP <3), metabolic stability (CYP450 interactions), and bioavailability .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer :
- Crystallographic refinement : Use SHELXL to adjust thermal parameters and hydrogen atom placement. For example, weak C–H⋯O interactions in crystal packing may explain deviations from solution-phase NMR data .
- Dynamic NMR : Resolves conformational flexibility (e.g., twisted carboxylate groups at 55.6° in crystals vs. averaged signals in solution) .
Q. How can reaction scalability be improved without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization) .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and ease of removal .
- In-line analytics (PAT) : Monitor reaction progress via FTIR or Raman spectroscopy to optimize endpoint determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
